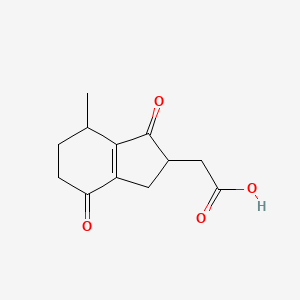![molecular formula C15H27O3PS B14253963 [11-(Thiophen-3-yl)undecyl]phosphonic acid CAS No. 495418-17-2](/img/structure/B14253963.png)
[11-(Thiophen-3-yl)undecyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[11-(Thiophen-3-yl)undecyl]phosphonic acid is a chemical compound characterized by the presence of a thiophene ring attached to an undecyl chain, which is further connected to a phosphonic acid group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [11-(Thiophen-3-yl)undecyl]phosphonic acid typically involves the reaction of thiophene derivatives with undecylphosphonic acid. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where thiophene is coupled with an undecylphosphonic acid precursor under specific conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium complexes to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[11-(Thiophen-3-yl)undecyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the phosphonic acid group, potentially converting it to phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thiophene ring or the phosphonic acid group .
Wissenschaftliche Forschungsanwendungen
[11-(Thiophen-3-yl)undecyl]phosphonic acid has several scientific research applications:
Wirkmechanismus
The mechanism by which [11-(Thiophen-3-yl)undecyl]phosphonic acid exerts its effects is primarily through its ability to form strong bonds with metal oxide surfaces. The phosphonic acid group binds to the metal oxide, while the thiophene ring provides a functional surface for further interactions . This dual functionality allows it to act as a versatile linker in various applications, facilitating the formation of stable and functionalized surfaces .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[11-(Thiophen-2-yl)undecyl]phosphonic acid: Similar structure but with the thiophene ring attached at a different position.
[11-(Furan-3-yl)undecyl]phosphonic acid: Contains a furan ring instead of a thiophene ring.
[11-(Pyrrole-3-yl)undecyl]phosphonic acid: Contains a pyrrole ring instead of a thiophene ring.
Uniqueness
[11-(Thiophen-3-yl)undecyl]phosphonic acid is unique due to the specific positioning of the thiophene ring, which influences its electronic properties and reactivity. The presence of the phosphonic acid group enhances its binding affinity to metal oxides, making it particularly useful for applications requiring strong surface adhesion and functionalization .
Eigenschaften
CAS-Nummer |
495418-17-2 |
|---|---|
Molekularformel |
C15H27O3PS |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
11-thiophen-3-ylundecylphosphonic acid |
InChI |
InChI=1S/C15H27O3PS/c16-19(17,18)12-9-7-5-3-1-2-4-6-8-10-15-11-13-20-14-15/h11,13-14H,1-10,12H2,(H2,16,17,18) |
InChI-Schlüssel |
KFWIYJHKKSEKPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC=C1CCCCCCCCCCCP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Piperidinone, 6-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14253891.png)

![N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14253907.png)
![Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane](/img/structure/B14253918.png)
![2,2'-Disulfanediylbis[N-(2-ethylbutyl)benzamide]](/img/structure/B14253925.png)




![[(10-Isocyano-10-methylundecyl)sulfanyl]benzene](/img/structure/B14253944.png)
![N-[(1S)-1-(Anthracen-9-yl)ethyl]acetamide](/img/structure/B14253945.png)
![1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]-](/img/structure/B14253976.png)
